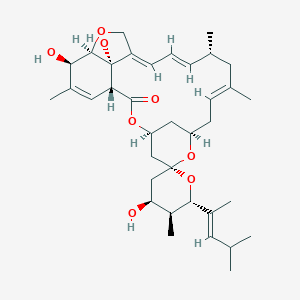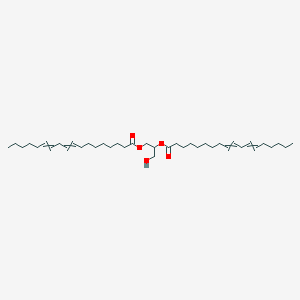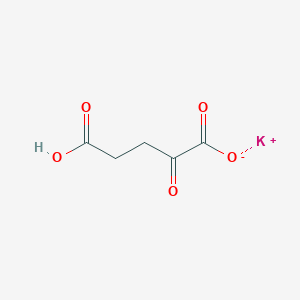
Potassium 4-carboxy-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-carboxy-2-oxobutanoate is a chemical compound with potential relevance in various fields of chemistry and materials science. Its structure and properties can be understood through studies on similar carboxylic acid salts and oxobutanoate derivatives.
Synthesis Analysis
The synthesis of related compounds involves methods like Knoevenagel condensation reactions, which are pivotal for creating specific oxobutanoate structures with desired substituents. Such methodologies underscore the versatility and efficiency in synthesizing complex organic compounds (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure and hyperpolarizability analysis through techniques like FT-IR, NMR, and X-ray diffraction have been employed to confirm the structures of related carboxylic acid derivatives. These studies highlight the importance of detailed molecular investigations for understanding the electronic and geometric configuration of compounds (Raju et al., 2015).
Chemical Reactions and Properties
Research into the reactivity and chemical behavior of potassium carboxylates and related structures reveals insights into their potential chemical reactions. Studies on heteronuclear alkali metal complexes, for example, help in understanding the coordination chemistry and reactivity patterns typical for potassium-involved compounds (Martsinko et al., 2012).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystal structure, are critical for their application in various domains. Analysis through X-ray crystallography provides essential data on the lattice structure and intermolecular interactions within the crystal framework (Holder & Vanderveer, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be inferred from studies on similar oxobutanoate derivatives and potassium salts. These properties are fundamental for predicting the behavior of potassium 4-carboxy-2-oxobutanoate in various chemical environments and its potential applications (Naveen et al., 2021).
Applications De Recherche Scientifique
Agriculture
- Field : Agriculture
- Application Summary : Potassium 4-carboxy-2-oxobutanoate, also referred to as potassium oxalacetate or KOA, has demonstrated the ability to stimulate plant growth and increase crop yields .
- Results/Outcomes : The use of Potassium 4-carboxy-2-oxobutanoate in agriculture has shown to increase crop yields, although the exact quantitative data or statistical analyses were not provided .
Food Science
- Field : Food Science
- Application Summary : Potassium 4-carboxy-2-oxobutanoate’s potential application as a food preservative has been examined .
- Results/Outcomes : The outcomes of using Potassium 4-carboxy-2-oxobutanoate as a food preservative were not provided in the search results .
Photocatalysis
- Field : Photocatalysis
- Application Summary : Potassium 4-carboxy-2-oxobutanoate has been used in the modification of graphite-phase carbon nitride (g-C3N4) for enhanced CO2 photoreduction .
- Methods of Application/Experimental Procedures : The compound was used to modify the surface and interlayer characteristics of g-C3N4. Specifically, carboxyl functional groups were grafted to the surface to improve charge carrier dynamics, and potassium ions were inserted into the interlayers of g-C3N4 to facilitate interlayer carrier transport .
- Results/Outcomes : The modified photocatalyst achieved an 8.68-fold increase in CO yield compared with the pristine g-C3N4 without any cocatalyst or sacrificial agent .
Biochemistry
- Field : Biochemistry
- Application Summary : Potassium 4-carboxy-2-oxobutanoate, also referred to as potassium oxalacetate or KOA, has garnered significant attention within the scientific community due to its wide-ranging potential applications . This chemical compound is a salt derived from oxalacetic acid and potassium, with a chemical formula of KOC (COOH)CH2CO2K .
- Results/Outcomes : The outcomes of using Potassium 4-carboxy-2-oxobutanoate in biochemistry were not provided in the search results .
Propriétés
IUPAC Name |
potassium;5-hydroxy-2,5-dioxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZBVVKDHLWKU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-carboxy-2-oxobutanoate | |
CAS RN |
997-43-3 |
Source


|
| Record name | Potassium hydrogen 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPOTASSIUM OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8MMM4Y2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



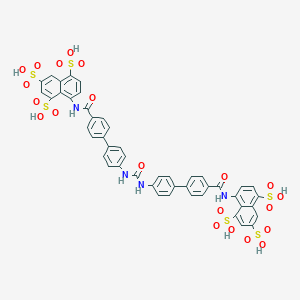

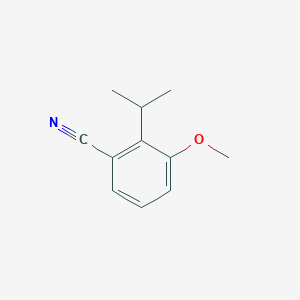


![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)

